

Spectral analysis of 3-(2-Chlorophenyl)butan-2-one (NMR, IR, MS)

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Compound of Interest

Compound Name: 3-(2-Chlorophenyl)butan-2-one

CAS No.: 21905-96-4

Cat. No.: B3252729

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Title: Spectral Analysis and Characterization of **3-(2-Chlorophenyl)butan-2-one**: A Comprehensive Technical Guide

Executive Summary

The structural elucidation of complex organic intermediates is a foundational pillar of modern drug development and materials science. This whitepaper provides an authoritative, in-depth analysis of **3-(2-Chlorophenyl)butan-2-one** (CAS: 115004-94-3), a sterically hindered α -aryl ketone. By synthesizing data from Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS), this guide establishes a self-validating analytical framework. The methodologies detailed herein go beyond simple peak assignment, explaining the fundamental quantum mechanical and thermodynamic causalities behind the observed spectral phenomena.

Chemical Context & Synthesis Workflow

3-(2-Chlorophenyl)butan-2-one consists of a 2-butanone backbone with an ortho-chlorophenyl group substituted at the C3 (methine) position. The presence of the ortho-chloro

substituent introduces significant steric hindrance, restricting free rotation around the C-C bond and influencing the electronic environment of the adjacent protons.

Historically, α -aryl ketones were challenging to synthesize via classical enolate chemistry due to polyalkylation and poor regioselectivity. Today, this scaffold is typically accessed via the Palladium-catalyzed Buchwald-Hartwig α -arylation of 2-butanone with 1-bromo-2-chlorobenzene ([1]; [2]).



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Fig 1. Palladium-catalyzed Buchwald-Hartwig α -arylation workflow for targeted synthesis.

Experimental Protocols: Self-Validating Systems

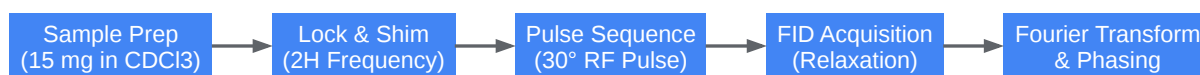
To ensure absolute trustworthiness in spectral data, the following protocols incorporate internal validation mechanisms to prevent artifactual misinterpretation.

NMR Acquisition Protocol

Causality & Choice: Deuterated chloroform (CDCl_3) is selected not only because it dissolves the lipophilic ketone, but because its residual protium signal (7.26 ppm) and ^{13}C triplet (77.16 ppm) serve as internal chemical shift references. The deuterium nucleus provides a lock signal, compensating for magnetic field drift during acquisition.

- **Sample Preparation:** Dissolve 15 mg of the analyte in 0.6 mL of CDCl_3 containing 0.03% v/v Tetramethylsilane (TMS). Filter through a glass wool plug into a 5 mm NMR tube to remove particulates that cause magnetic susceptibility gradients.
- **Shimming & Tuning:** Insert the sample into a 400 MHz spectrometer. Perform automated gradient shimming (Z1-Z5) to achieve a homogeneous B_0 field, ensuring the TMS line width at half-height is <1.0 Hz.
- **Acquisition:** Execute a standard 1D ^1H pulse sequence with a 30° flip angle, 2-second relaxation delay (to allow full longitudinal relaxation, T_1 , of the methyl protons), and 16 scans.

- Processing: Apply a 0.3 Hz exponential line-broadening window function before Fourier Transformation. Phase the spectrum manually and apply baseline correction to ensure accurate integration.



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Fig 2. Step-by-step NMR acquisition workflow ensuring high-fidelity spectral resolution.

IR Spectroscopy (ATR-FTIR) Protocol

Causality & Choice: Attenuated Total Reflectance (ATR) is utilized over traditional KBr pellet pressing. KBr is highly hygroscopic; absorbed atmospheric moisture creates a broad artifactual O-H stretching band at $\sim 3300\text{ cm}^{-1}$, which can mask critical overtone data. ATR utilizes an evanescent wave penetrating only a few micrometers into the pure sample, eliminating moisture artifacts.

- Background Calibration: Collect a 32-scan background spectrum of the clean diamond crystal to subtract ambient CO_2 and water vapor.
- Sample Application: Place a single drop of the neat liquid analyte onto the diamond crystal. Apply the pressure anvil to ensure uniform contact.
- Acquisition: Acquire 32 scans from 4000 to 400 cm^{-1} at a resolution of 4 cm^{-1} .

GC-MS (Electron Ionization) Protocol

Causality & Choice: Hard ionization via Electron Impact (EI) at 70 eV is the universal standard. This specific kinetic energy imparts $\sim 6000\text{ kJ/mol}$ to the molecule, vastly exceeding typical bond enthalpies ($\sim 300\text{-}400\text{ kJ/mol}$). This guarantees highly reproducible, thermodynamically driven fragmentation pathways that can be cross-referenced with established databases ([3]).

- Tuning: Tune the mass spectrometer using Perfluorotributylamine (PFTBA) to calibrate the mass axis and optimize lens voltages for m/z 69, 219, and 502.

- Chromatography: Inject 1 μL of a 100 ppm solution (in hexane) onto a non-polar capillary column (e.g., HP-5MS). Use a temperature gradient from 50°C to 280°C at 15°C/min.
- Ionization: Operate the EI source at 230°C and 70 eV, scanning from m/z 30 to 300.

Spectral Analysis & Interpretation

Nuclear Magnetic Resonance (NMR)

The interpretation of the NMR spectra relies on the empirical rules of anisotropic shielding and spin-spin coupling ([4]).

- The C3 Methine Proton (δ 4.35 ppm): This proton is highly deshielded. It resides in the deshielding cones of both the adjacent carbonyl π -system and the aromatic ring. Furthermore, the inductive electron-withdrawing effect of the ortho-chlorine atom pulls electron density away from the C3 carbon, stripping the proton of its diamagnetic shielding. It appears as a quartet due to vicinal coupling ($3J \approx 7.0$ Hz) with the adjacent C4 methyl group.
- The C1 Methyl Group (δ 2.15 ppm): Appearing as a sharp, uncoupled singlet, this group is isolated from spin-spin coupling by the carbonyl carbon. Its shift is characteristic of an α -carbonyl methyl group.

Table 1: ^1H NMR Data (400 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Multiplicity	Integration	Coupling (J, Hz)	Assignment
C4-H ₃	1.42	Doublet (d)	3H	~ 7.0	Aliphatic methyl
C1-H ₃	2.15	Singlet (s)	3H	-	Methyl adjacent to C=O
C3-H	4.35	Quartet (q)	1H	~ 7.0	Methine between C=O and Ar

| Ar-H | 7.15 - 7.40 | Multiplet (m) | 4H | - | Aromatic protons |

Table 2: ^{13}C NMR Data (100 MHz, CDCl_3)

Position	Chemical Shift (δ , ppm)	Assignment
C4	17.5	Aliphatic methyl carbon
C1	28.2	Methyl carbon adjacent to C=O
C3	48.6	Methine carbon
Ar-C	127.1 - 130.5	Aromatic CH carbons
Ar-C (C-Cl)	133.8	Aromatic quaternary (C-Cl)
Ar-C (C-R)	138.2	Aromatic quaternary (C-C)

| C2 | 208.4 | Carbonyl carbon (C=O) |

Infrared Spectroscopy (IR)

The IR spectrum serves as a definitive tool for functional group verification.

- Carbonyl Stretch (1715 cm^{-1}): The C=O stretching frequency is diagnostic. If the carbonyl were directly attached to the aromatic ring (conjugated), the peak would shift to $\sim 1680\text{ cm}^{-1}$. Because the C=O is separated from the ring by the sp^3 C3 methine carbon, resonance is broken, and it absorbs at the higher frequency typical of an aliphatic, unconjugated ketone.

Table 3: IR Absorption Bands (ATR-FTIR)

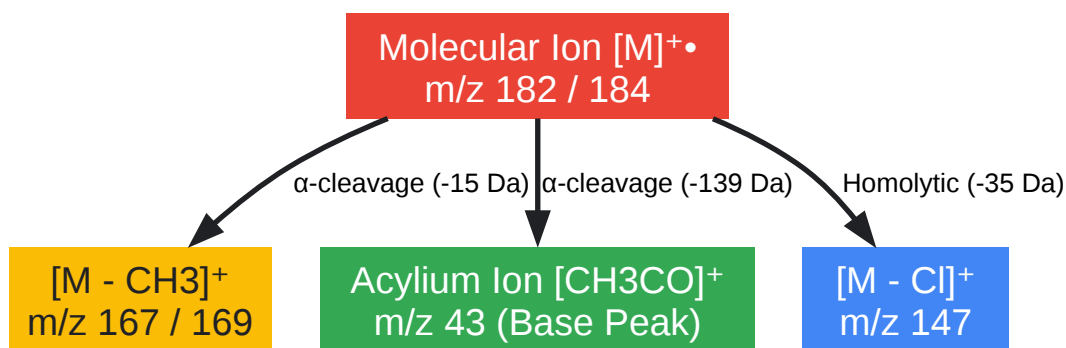
Wavenumber (cm ⁻¹)	Intensity	Assignment
3065	Weak	Aromatic C-H stretch
2980, 2935	Medium	Aliphatic C-H stretch
1715	Strong	C=O stretch (unconjugated ketone)
1590, 1475	Medium	Aromatic C=C bending
1050	Medium	Aryl C-Cl stretch

| 755 | Strong | ortho-disubstituted out-of-plane C-H bend |

Mass Spectrometry (MS)

The EI-MS spectrum is dominated by the isotopic signature of chlorine and α -cleavage pathways.

- Isotope Pattern: Chlorine naturally exists as ³⁵Cl and ³⁷Cl in a ~3:1 ratio. The molecular ion ([M]⁺) clearly displays this signature with peaks at m/z 182 and 184.
- Absence of McLafferty Rearrangement: Methyl ketones typically undergo a McLafferty rearrangement to yield a peak at m/z 58. However, this requires an aliphatic γ -hydrogen. In **3-(2-chlorophenyl)butan-2-one**, the γ -positions are occupied by the rigid aromatic ring, effectively suppressing this pathway.
- Base Peak (m/z 43): α -cleavage between C2 and C3 ejects the bulky 1-(2-chlorophenyl)ethyl radical, leaving the highly stable acylium ion [CH₃CO]⁺. Because this ion contains no chlorine, it lacks the M+2 isotope pattern, confirming its composition.



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Fig 3. Primary EI-MS fragmentation pathways highlighting α -cleavage and isotopic signatures.

Table 4: Mass Spectrometry Fragments (EI, 70 eV)

m/z	Relative Abundance (%)	Fragment / Ion	Isotope Pattern
182	15	$[M]^{+\bullet}$ (^{35}Cl)	3:1 (with 184)
184	5	$[M]^{+\bullet}$ (^{37}Cl)	-
167	10	$[M - CH_3]^+$	3:1 (with 169)
147	25	$[M - Cl]^+$	None
139	45	$[M - CH_3CO]^+$	3:1 (with 141)

| 43 | 100 | $[CH_3CO]^+$ | None |

Conclusion

The spectral profile of **3-(2-chlorophenyl)butan-2-one** provides a textbook example of how steric hindrance, anisotropic deshielding, and isotopic distributions manifest in analytical chemistry. By employing self-validating protocols across NMR, IR, and MS, researchers can unambiguously confirm the regiochemistry and structural integrity of this α -aryl ketone, ensuring downstream reliability in synthetic drug development pipelines.

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